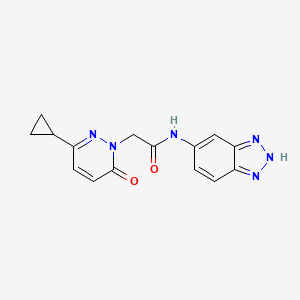![molecular formula C19H13FN2O2S B6427963 5-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-benzothiophene-2-carboxamide CAS No. 2034365-57-4](/img/structure/B6427963.png)
5-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, polysubstituted furans have been synthesized via a catalyst-free, one-pot multicomponent reaction of 1,3-di(pyridin-2-yl)propane-1,3-dione, aryl aldehydes, and cyclohexyl isocyanide . This method could potentially be adapted for the synthesis of “5-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-1-benzothiophene-2-carboxamide”.Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a benzothiophene ring, which is a fused ring system consisting of a benzene ring and a thiophene ring. Attached to this ring system is a carboxamide group. The molecule also contains a furan ring and a pyridine ring, both of which are aromatic heterocycles .Scientific Research Applications
5-Fluoro-N-FPBC has been studied for its potential applications in various scientific research fields. In drug discovery, 5-Fluoro-N-FPBC has been used as a lead compound for the development of novel anticancer agents. In synthetic chemistry, 5-Fluoro-N-FPBC has been studied for its ability to form various derivatives and analogs. In biochemistry, 5-Fluoro-N-FPBC has been used to study the interactions between proteins and small molecules.
Mechanism of Action
The mechanism of action of 5-Fluoro-N-FPBC is not yet fully understood. However, it is believed that the compound binds to the active sites of proteins, which alters their structure and function. This binding leads to changes in the biochemical and physiological processes of the cell.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-N-FPBC have yet to be fully elucidated. However, in vitro studies have shown that 5-Fluoro-N-FPBC has the potential to inhibit the growth of cancer cells, as well as to induce apoptosis. In addition, 5-Fluoro-N-FPBC has been shown to inhibit the activity of enzymes involved in the biosynthesis of fatty acids.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-Fluoro-N-FPBC in laboratory experiments is its high solubility in water and other solvents, which makes it easy to handle and use. In addition, 5-Fluoro-N-FPBC is relatively stable, which makes it suitable for use in long-term experiments. However, the compound is also highly toxic, which limits its use in laboratory experiments.
Future Directions
The potential applications of 5-Fluoro-N-FPBC are still being explored. Possible future directions include further research on the mechanisms of action of 5-Fluoro-N-FPBC and its potential therapeutic applications. In addition, further research is needed to explore the potential of 5-Fluoro-N-FPBC as a lead compound for the development of novel drugs. Finally, further research is needed to explore the potential of 5-Fluoro-N-FPBC as a catalyst for the synthesis of other compounds.
Synthesis Methods
The synthesis of 5-Fluoro-N-FPBC involves a multi-step process, beginning with the reaction of 5-fluoro-1-benzothiophene-2-carboxylic acid with N-(furan-3-yl)pyridine-3-carboxamide. The reaction is catalyzed by a palladium acetate/dicyclohexylcarbodiimide (Pd(OAc)2/DCC) complex, and yields the desired product in a high yield. The product is then purified by recrystallization and the identity of the compound is confirmed by 1H NMR and 13C NMR spectroscopy.
properties
IUPAC Name |
5-fluoro-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13FN2O2S/c20-16-1-2-17-14(6-16)7-18(25-17)19(23)22-9-12-5-15(10-21-8-12)13-3-4-24-11-13/h1-8,10-11H,9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKFFEKDPIDHME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C=C(S2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-cyclopropyl-2-[2-(4-methanesulfonylpiperazin-1-yl)-2-oxoethyl]-2,3-dihydropyridazin-3-one](/img/structure/B6427886.png)


![2-(4-chlorophenoxy)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-2-methylpropanamide](/img/structure/B6427904.png)
![2-[2-(2-chlorobenzenesulfonamido)-1-(thiophen-3-yl)ethoxy]ethan-1-ol](/img/structure/B6427910.png)
![methyl 3-{[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B6427915.png)
![1-(3,4-dimethylphenyl)-3-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B6427923.png)
![N-{[6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl]methyl}-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B6427928.png)
![N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-2-[4-(propan-2-ylsulfanyl)phenyl]acetamide](/img/structure/B6427931.png)
![1-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6427935.png)
![N-{2-[2-(2,5-dioxopyrrolidin-1-yl)ethoxy]ethyl}-4'-methyl-[1,1'-biphenyl]-4-carboxamide](/img/structure/B6427945.png)
![N-[(5-cyclopropylpyridin-3-yl)methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide](/img/structure/B6427954.png)
![2-chloro-6-fluoro-N-{[5-(furan-3-yl)pyridin-3-yl]methyl}benzamide](/img/structure/B6427961.png)
![N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2-(thiophen-3-yl)acetamide](/img/structure/B6427973.png)